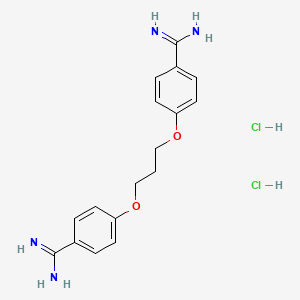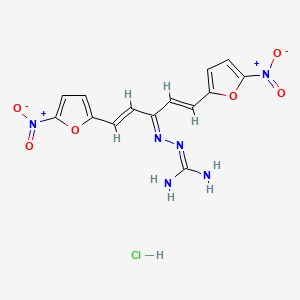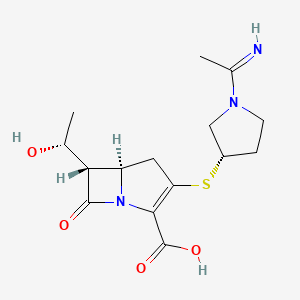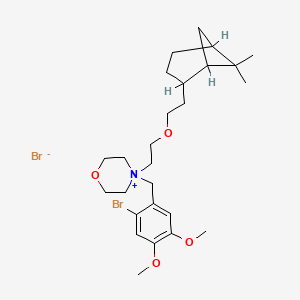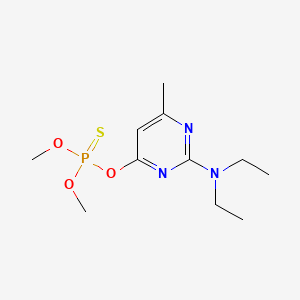
甲基嘧啶磷
描述
甲基嘧啶磷是一种有机磷杀虫剂,以商品名 Actellic 和 Sybol 出售。 它最初由帝国化学工业有限公司(现为先正达公司)开发,并于 1977 年首次上市 。这种化合物广泛用于控制储藏谷物和其他农产品中的害虫。
科学研究应用
甲基嘧啶磷在科学研究中有着广泛的应用:
化学: 它被用来研究有机磷杀虫剂的作用机制及其与各种底物的相互作用。
生物学: 对其对昆虫生理和抗性机制的影响的研究非常广泛。
医学: 研究集中在其对人类健康的影响以及减轻毒性的方法。
作用机制
甲基嘧啶磷通过抑制乙酰胆碱酯酶来发挥其杀虫作用,乙酰胆碱酯酶是神经功能的关键酶。 这种抑制导致乙酰胆碱在神经突触处积累,导致持续的神经冲动传递,麻痹,最终导致昆虫死亡 。
生化分析
Biochemical Properties
Pirimiphos-methyl plays a crucial role in biochemical reactions by inhibiting acetylcholinesterase, an enzyme essential for nerve function. This inhibition leads to the accumulation of acetylcholine at synapses, causing continuous nerve impulse transmission and ultimately resulting in the paralysis and death of the insect. Pirimiphos-methyl interacts with various biomolecules, including enzymes and proteins, by forming a covalent bond with the serine residue in the active site of acetylcholinesterase .
Cellular Effects
Pirimiphos-methyl affects various types of cells and cellular processes. It influences cell function by disrupting normal nerve signal transmission, leading to neurotoxicity. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Pirimiphos-methyl has been shown to increase reactive oxygen species (ROS) generation, leading to oxidative stress and cytotoxicity in human umbilical vein endothelial cells (HUVECs) . Additionally, it can cause deformities in the wings of insects, indicating its potential to affect cellular development .
Molecular Mechanism
The molecular mechanism of Pirimiphos-methyl involves the inhibition of acetylcholinesterase by phosphorylating the serine hydroxyl group in the enzyme’s active site. This action prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and continuous stimulation of the nerve cells. The binding interaction between Pirimiphos-methyl and acetylcholinesterase is highly specific and irreversible, making it a potent neurotoxin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pirimiphos-methyl change over time. The compound is moderately persistent in the environment, with a half-life of approximately 39 days in soil . It degrades rapidly under UV light, with a half-life of just 0.2 days . Long-term exposure studies have shown that Pirimiphos-methyl can cause significant morphological changes in the offspring of exposed insects, indicating its potential for long-term developmental effects .
Dosage Effects in Animal Models
The effects of Pirimiphos-methyl vary with different dosages in animal models. Studies have shown that higher doses of Pirimiphos-methyl lead to increased mortality rates in insects such as Tenebrio molitor . In mammals, the primary biochemical effect observed is cholinesterase inhibition, with no observed adverse effect levels (NOAELs) of 0.5 mg/kg body weight per day and above . High doses can lead to toxic effects, including neurotoxicity and oxidative stress .
Metabolic Pathways
Pirimiphos-methyl is metabolized in the body through various pathways. It is primarily broken down by cytochrome P450 enzymes into less toxic metabolites. These metabolic pathways involve the oxidation of the phosphorothioate group, leading to the formation of desethyl pirimiphos-methyl and other metabolites . The compound’s metabolism can affect metabolic flux and alter metabolite levels in the body .
Transport and Distribution
Within cells and tissues, Pirimiphos-methyl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its overall toxicity and effectiveness as an insecticide .
Subcellular Localization
Pirimiphos-methyl’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interaction with acetylcholinesterase and other biomolecules, ultimately influencing its insecticidal properties .
准备方法
甲基嘧啶磷通过两步法合成。最初,N,N-二乙基胍与乙酰乙酸乙酯反应形成嘧啶环。 随后,嘧啶环上的羟基与二甲基氯硫磷结合,生成杀虫剂 。工业生产方法通常在受控条件下进行这些步骤,以确保高产率和纯度。
化学反应分析
甲基嘧啶磷会经历各种化学反应,包括:
氧化: 它可以被氧化形成氧磷衍生物。
水解: 在水的存在下,它可以水解形成磷酸衍生物。
取代: 它可以发生亲核取代反应,特别是与硫醇基团。
这些反应中常用的试剂包括过氧化氢等氧化剂,以及硫醇等亲核试剂。这些反应形成的主要产物通常比母体化合物极性更高,毒性更低。
相似化合物的比较
甲基嘧啶磷属于有机磷类杀虫剂。类似的化合物包括:
乙基嘧啶磷: 结构相似,但具有乙氧基而不是甲氧基。
马拉硫磷: 另一种有机磷,具有更广泛的活性谱。
毒死蜱: 广泛使用,但对非目标生物的毒性更大。
属性
IUPAC Name |
4-dimethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N3O3PS/c1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOQHJPRIBSPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N3O3PS | |
| Record name | PIRIMIPHOS-METHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18197 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024266 | |
| Record name | Pirimiphos-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pirimiphos-methyl is a yellow liquid. Corrosive to tin and mild steel. Used as an insecticide., Straw colored liquid; mp = 15-18 deg C (technical grade); [HSDB], Yellow or straw-colored liquid. | |
| Record name | PIRIMIPHOS-METHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18197 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pirimiphos-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6836 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PIRIMIPHOS METHYL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/880 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
Decomposes on distillation, decomposes | |
| Record name | PIRIMIPHOS-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PIRIMIPHOS METHYL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/880 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water (mg/L at 20 °C): 11 (pH 5); 10 (pH 7); 9.7 (pH 9), In water, 5 mg/L at 30 °C, Miscible with most organic solvents | |
| Record name | PIRIMIPHOS-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.17 at 20 °C | |
| Record name | PIRIMIPHOS-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000015 [mmHg], 2 mPa (1.50X10-5 mg Hg) at 20 °C; 6.9 mPa (5.17X10-5 mm Hg)) at 30 °C, 1.5x10-5 mmHg | |
| Record name | Pirimiphos-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6836 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PIRIMIPHOS-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PIRIMIPHOS METHYL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/880 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
Systemically, pirimiphos-methyl inhibits cholinesterase, & this is the only known mechanism of its toxic action. In spite of its rapid absorption, rats, given a dosage of 1,450 mg/kg, did not show clear signs of poisoning until 24 hr later, when their brain cholinesterase was inhibited by 46%. Recovery of cholinesterase activity began to be apparent in 72 hr; it was complete for plasma enzyme by 96 hr but was slower for the red cell enzyme. | |
| Record name | PIRIMIPHOS-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Straw-colored liquid | |
CAS No. |
29232-93-7 | |
| Record name | PIRIMIPHOS-METHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18197 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pirimiphos methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29232-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirimiphos-methyl [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029232937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirimiphos-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pirimiphos-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRIMIPHOS-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VQZ4PK548 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIRIMIPHOS-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PIRIMIPHOS METHYL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/880 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
MP: 15-18 °C /Technical/ | |
| Record name | PIRIMIPHOS-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pirimiphos-methyl work as an insecticide?
A1: Pirimiphos-methyl acts as an acetylcholinesterase (AChE) inhibitor. [, , ] It binds to the active site of AChE, an enzyme crucial for nerve impulse transmission in insects. This inhibition leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately death.
Q2: Are there sub-lethal effects of pirimiphos-methyl on insects?
A2: Yes, research shows that exposure to sub-lethal doses can induce morphological deformities in the offspring of certain stored-product insects. [] The severity of these deformities varies among species, with Tenebrio molitor being the most sensitive.
Q3: Does pirimiphos-methyl affect non-target organisms?
A3: Research indicates that pirimiphos-methyl can inhibit AChE and BuChE (another cholinesterase enzyme) activities in Nile tilapia, potentially impacting their health. [] This highlights the importance of understanding its ecotoxicological effects.
Q4: What is the molecular formula and weight of pirimiphos-methyl?
A4: The molecular formula of pirimiphos-methyl is C11H20N3O3PS. Its molecular weight is 305.34 g/mol.
Q5: How does pirimiphos-methyl degrade in the environment?
A5: Pirimiphos-methyl can degrade through various mechanisms including mineralization, hydrolysis, adsorption, leaching, humification, and volatilization. [] Thermophilic composting has been shown to effectively degrade it in greenhouse tomato plant residues. []
Q6: How persistent are pirimiphos-methyl residues?
A6: The persistence of residues varies depending on the substrate and environmental conditions. In cowpea seeds, pirimiphos-methyl residues declined by approximately 81.6% after eight months. [] In clay soil, its half-life ranged from 9.2 to 16.7 days depending on tillage practices. []
Q7: How do structural modifications of pirimiphos-methyl influence its activity?
A7: While the provided research doesn't delve into specific structural modifications of pirimiphos-methyl, it highlights the importance of understanding structure-activity relationships for developing effective and safe insecticides. Further research in this area could help design insecticides with greater target specificity and reduced environmental impact.
Q8: Are there different formulations of pirimiphos-methyl, and how do they impact its efficacy?
A8: Yes, pirimiphos-methyl is available in various formulations, including dustable powders, emulsifiable concentrates, and capsule suspension formulations. [, , , ] The choice of formulation can affect its efficacy, persistence, and application methods. For instance, capsule suspension formulations have shown promise for indoor residual spraying against malaria vectors, offering prolonged efficacy. []
Q9: What are the toxicological effects of pirimiphos-methyl on mammals?
A9: Studies on rats have shown that pirimiphos-methyl can induce adverse effects, including reduced body weight gain, decreased blood cholinesterase activity, and potential reproductive toxicity. [, ] These findings emphasize the need for responsible use and handling of pirimiphos-methyl to minimize exposure risks.
Q10: How are pirimiphos-methyl residues analyzed?
A10: Several analytical techniques are used to quantify pirimiphos-methyl residues, including gas chromatography [, ], flow-injection chemiluminescence methods [], and modified QuEChERS methods with reversed-dispersive solid phase extraction. []
Q11: What are the environmental concerns related to pirimiphos-methyl use?
A11: Pirimiphos-methyl can pose risks to non-target organisms, including beneficial insects and aquatic life. [] Its persistence in soil and water, while relatively short-lived compared to some other pesticides, highlights the need for strategies to minimize runoff and leaching into the environment.
Q12: Are there alternatives to pirimiphos-methyl for pest control?
A12: Research has explored the use of natural insecticides, such as diatomaceous earth and botanical extracts like Dennettia tripetala powder, as potential alternatives. [, ] These alternatives often have different modes of action and environmental profiles, offering potentially safer and more sustainable pest management solutions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




